2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS2/c19-14-6-4-13(5-7-14)11-24-18-22-16(12-25-18)9-17(23)21-10-15-3-1-2-8-20-15/h1-8,12H,9-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQBPNPGDLINNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide is a thiazole derivative known for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 320.42 g/mol. The structural features include a thiazole ring, a pyridine moiety, and a fluorobenzylthio group, which are critical for its biological activity.
Biological Activity Overview
Research has highlighted several biological activities associated with thiazole derivatives, including:
- Antitumor Activity : Thiazole compounds have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives with thiazole rings have been reported to exhibit cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death.
- Antibacterial Activity : Thiazole-based compounds have demonstrated significant antibacterial properties against Gram-positive and Gram-negative bacteria. The presence of electron-donating groups in the structure often enhances their antimicrobial efficacy.
- Anticonvulsant Properties : Some thiazole derivatives have been evaluated for their anticonvulsant activity in animal models, showing potential as therapeutic agents for epilepsy.
Antitumor Activity
A study investigating the cytotoxic effects of thiazole derivatives reported that certain analogs exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin. For example, compounds with specific substitutions on the thiazole ring showed enhanced activity against A-431 and Jurkat cell lines, indicating that structural modifications can significantly influence their effectiveness .
Antibacterial Activity
In a comparative study, several thiazole derivatives were tested against common bacterial strains. The results indicated that compounds with a 4-fluorobenzylthio group displayed superior activity compared to traditional antibiotics. For instance, one derivative achieved an MIC (Minimum Inhibitory Concentration) of 31.25 µg/mL against Staphylococcus aureus, suggesting a strong potential for development as an antibacterial agent .
Anticonvulsant Activity
Research on thiazole-integrated pyrrolidinone analogs revealed that specific structural features contributed to their anticonvulsant properties. Compounds with a similar thiazole framework to this compound were able to eliminate tonic extensor phases in seizure models, showcasing their therapeutic potential in neurological disorders .
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- The presence of electron-donating groups (e.g., methyl or methoxy) at specific positions on the phenyl or pyridine rings enhances biological activity.
- Substituents on the thiazole ring can significantly affect both potency and selectivity towards different biological targets.
For example, compounds with para-substituted phenyl groups generally exhibited higher cytotoxicity compared to their meta or ortho counterparts due to better interaction with cellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Thiazole vs. Thiadiazole Derivatives
- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e): Replaces the thiazole ring with a 1,3,4-thiadiazole core. The chloro substituent on the benzyl group may reduce metabolic stability compared to the fluoro analog. Melting point: 132–134°C, yield: 74% .
- The nitro group may enhance reactivity but reduce bioavailability .
Fluorinated Benzyl and Pyridinylmethyl Modifications
- N-(4-Fluorobenzyl)-3,4-dimethoxy-N-((4-(4-morpholinophenyl)thiazol-2-yl)methyl)aniline (49): Incorporates a morpholinophenyl group on the thiazole ring and a 3,4-dimethoxy aniline. The morpholine group enhances solubility, while methoxy groups may influence steric interactions. Melting point: 139.0–140.4°C, yield: 53.7% .
- N-(4-Fluorobenzyl)-2-[(2,4-dichlorophenyl)sulfonyl]propanamide (21b): Replaces the thiazole-acetamide scaffold with a propanamide-sulfonyl group.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
